4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one
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Overview
Description
4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with methoxymethyl, methyl, and prop-2-ynoxy groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives.
Introduction of Substituents: The methoxymethyl, methyl, and prop-2-ynoxy groups are introduced through various substitution reactions.
Final Assembly: The final compound is obtained by coupling the substituted quinolinone core with the appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Methoxymethyl chloride, prop-2-ynyl bromide, and various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can exhibit different chemical and physical properties.
Scientific Research Applications
4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- Lamellarins
Uniqueness
4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one is unique due to its specific substitution pattern on the quinolinone core, which imparts distinct chemical and biological properties
Properties
CAS No. |
828277-17-4 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C15H15NO3/c1-4-5-19-14-8-13-12(6-10(14)2)11(9-18-3)7-15(17)16-13/h1,6-8H,5,9H2,2-3H3,(H,16,17) |
InChI Key |
UNINJLQNVFHZHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OCC#C)NC(=O)C=C2COC |
Origin of Product |
United States |
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